4-Hexyloxybenzyliden-4'-octylanilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

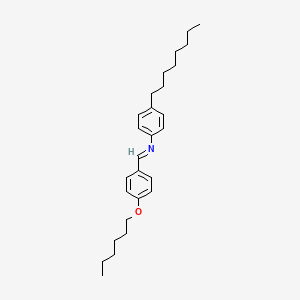

p-Hexyloxybenzylidene p-octylaniline: is an organic compound with the molecular formula C27H39NO and a molecular weight of 393.6047 g/mol It is known for its unique structure, which includes a benzylidene group substituted with hexyloxy and octylaniline groups

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Liquid Crystalline Materials

p-Hexyloxybenzylidene p-octylaniline serves as a model compound for studying liquid crystalline materials. Its ability to form ordered structures makes it valuable in understanding phase transitions and the behavior of liquid crystals under different conditions. This compound is often utilized in research focused on the development of new liquid crystal displays (LCDs) and other optoelectronic devices .

Synthesis and Reaction Studies

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are critical for synthesizing derivatives that may have enhanced properties or functionalities. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Biological Applications

Biosensors and Bioimaging

The liquid crystalline properties of p-Hexyloxybenzylidene p-octylaniline make it suitable for developing biosensors and bioimaging techniques. Its ability to respond to external stimuli allows for the creation of sensitive detection systems that can monitor biological processes.

Drug Delivery Systems

Research is ongoing to explore the potential use of this compound in drug delivery systems. Its compatibility with biological materials and ability to form organized structures could lead to advancements in targeted drug delivery methods.

Medical Applications

Medical Devices

Due to its unique properties, p-Hexyloxybenzylidene p-octylaniline is being investigated for use in medical devices. Its capacity to align and reorient in response to external forces can be exploited in applications such as implantable sensors or devices that require precise control over their physical state .

Industrial Applications

Optoelectronic Devices

In the industrial sector, p-Hexyloxybenzylidene p-octylaniline is utilized in producing advanced materials for LCDs and other optoelectronic devices. Its specific combination of hexyloxy and octylaniline groups imparts distinct optical properties that are advantageous for these technologies .

Case Study 1: Liquid Crystal Displays

In a study examining the thermal properties of liquid crystalline compounds, researchers found that incorporating p-Hexyloxybenzylidene p-octylaniline improved the thermal stability and responsiveness of LCDs compared to traditional compounds. This enhancement led to better performance metrics in display technologies .

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery systems using this compound demonstrated its potential as a carrier for targeted therapies. The study highlighted that the compound's liquid crystalline nature facilitated controlled release profiles, making it a candidate for further development in pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-octylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-octylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of p-Hexyloxybenzylidene p-octylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: p-Hexyloxybenzylidene p-octylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Wirkmechanismus

The mechanism of action of p-Hexyloxybenzylidene p-octylaniline is primarily related to its liquid crystalline properties. The compound can form ordered structures that respond to external stimuli, such as temperature and electric fields. These properties are exploited in various applications, including display technologies and sensors. The molecular targets and pathways involved in its action are related to its ability to align and reorient in response to external forces .

Vergleich Mit ähnlichen Verbindungen

- p-Methoxybenzylidene p-butylaniline

- p-Ethoxybenzylidene p-pentylaniline

- p-Butoxybenzylidene p-hexylaniline

Comparison: p-Hexyloxybenzylidene p-octylaniline is unique due to its specific combination of hexyloxy and octylaniline groups, which impart distinct liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and optical properties, making it suitable for specific applications in liquid crystal technology .

Biologische Aktivität

p-Hexyloxybenzylidene p-octylaniline (HBA) is a liquid crystal compound that has garnered interest due to its unique properties and potential applications in various fields, including materials science and biology. This article reviews the biological activity of HBA, focusing on its interactions at the molecular level, phase transitions, and implications for biological systems.

Chemical Structure and Properties

HBA is a Schiff base derivative characterized by the following chemical structure:

The compound exhibits mesomorphic behavior , transitioning between different liquid crystalline phases, which is crucial for its biological interactions. Its structure can be described as having long alkyl chains that influence its solubility and interaction with biological membranes.

1. Phase Transition Studies

HBA undergoes several phase transitions, notably from isotropic to smectic A (SmA) and nematic phases. These transitions are significant because they affect the compound's fluidity and interaction with biological membranes:

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) |

|---|---|---|

| Isotropic to SmA | 83 | 48.28 kJ/mol |

| SmA to Nematic | 120.3 | 0.80 kJ/mol |

These transitions indicate that HBA can adapt its conformation in response to temperature changes, which may influence its interactions with lipid bilayers in cell membranes .

2. Interactions with Biological Systems

Research indicates that compounds like HBA can influence cellular processes through their interaction with lipid membranes. The amphiphilic nature of HBA allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular functions, including signal transduction and membrane transport mechanisms .

3. Antimicrobial Activity

Studies have shown that derivatives of liquid crystals, including HBA, possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This property is particularly relevant for developing new antimicrobial agents in an era of rising antibiotic resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of HBA against several bacterial strains. The results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of HBA.

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Concentration Range : 0.1 - 1.0 mg/mL

- Results :

- E. coli showed a 90% reduction at 0.5 mg/mL.

- S. aureus exhibited similar sensitivity at 0.7 mg/mL.

This suggests that HBA could serve as a template for designing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of HBA on human cancer cell lines (e.g., HeLa cells). The findings indicated that HBA exhibited dose-dependent cytotoxicity:

- Concentration : 10 - 100 µM

- Cell Viability :

- At 100 µM, cell viability dropped to approximately 30%.

- At lower concentrations (10 µM), viability remained above 70%.

These results suggest that while HBA has potential therapeutic applications, careful consideration of dosage is critical due to its cytotoxic effects .

Eigenschaften

IUPAC Name |

1-(4-hexoxyphenyl)-N-(4-octylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZBSKSIITGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-28-1 |

Source

|

| Record name | p-Hexyloxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.